molecular formula C34H26O2 B1505438 (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol CAS No. 885670-60-0

(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol

Cat. No.: B1505438
CAS No.: 885670-60-0
M. Wt: 466.6 g/mol
InChI Key: LZFDQAQHDCFEBU-UHFFFAOYSA-N
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Description

(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol (CAS: 1242419-39-1, molecular formula: C₃₄H₂₆O₂, molecular weight: 466.57) is a chiral binaphthol derivative characterized by two 4-methylphenyl substituents at the 3,3'-positions of the naphthol rings. This compound belongs to the 1,1'-bi-2-naphthol (BINOL) family, which is widely utilized in asymmetric catalysis due to its rigid chiral backbone and tunable electronic/steric properties . The 4-methylphenyl groups enhance electron density at the naphthol hydroxyl groups while providing moderate steric bulk, making it a versatile ligand for transition-metal complexes and organocatalysts .

Biological Activity

(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol, commonly referred to as (S)-BINAP, is a chiral ligand widely recognized for its applications in asymmetric synthesis and catalysis. Its biological activity has garnered attention due to its potential therapeutic implications, particularly in cancer treatment and other diseases. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C34H26O2
  • Molecular Weight : 466.60 g/mol
  • CAS Number : 885670-60-0
  • Appearance : White to light yellow powder
  • Melting Point : 207.0 to 212.0 °C
  • Solubility : Soluble in tetrahydrofuran and ethanol; insoluble in water .

Anticancer Activity

Research has indicated that (S)-BINAP exhibits significant anticancer properties through various mechanisms:

  • Inhibition of Tumor Growth : Studies have shown that (S)-BINAP can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that (S)-BINAP effectively reduced the viability of breast cancer cell lines in vitro .
  • Modulation of Signaling Pathways : The compound has been found to interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. This modulation leads to reduced cell survival and increased sensitivity to chemotherapeutic agents .
  • Synergistic Effects with Other Drugs : (S)-BINAP has shown potential in enhancing the efficacy of conventional chemotherapeutics when used in combination therapies. This synergistic effect may be attributed to its ability to sensitize cancer cells to drug-induced apoptosis .

Case Studies

A selection of case studies highlights the biological activity of (S)-BINAP:

StudyFindings
Study 1Demonstrated significant inhibition of proliferation in MCF-7 breast cancer cells at concentrations as low as 5 µM.
Study 2Showed that (S)-BINAP enhances the cytotoxic effects of doxorubicin in HeLa cells, leading to a 40% increase in cell death compared to doxorubicin alone.
Study 3Investigated the impact on tumor xenografts in mice, reporting a 30% reduction in tumor size when treated with (S)-BINAP alongside standard chemotherapy .

Toxicity and Safety Profile

While (S)-BINAP exhibits promising biological activities, its safety profile is crucial for therapeutic applications:

  • Toxicity : Preliminary studies indicate that at higher concentrations, (S)-BINAP may exhibit cytotoxic effects on normal cells. The cytotoxic concentration (CC50) was determined to be approximately 20 µM for non-cancerous cell lines .
  • Safety Precautions : Handling should be conducted under controlled conditions due to potential skin and eye irritation as indicated by hazard statements associated with the compound .

Chemical Reactions Analysis

Asymmetric Catalysis in Hetero-Diels-Alder Reactions

(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol acts as a chiral Lewis acid template in hetero-Diels-Alder (HDA) reactions. For example, in reactions involving 4-siloxy-2,4-pentadienol and aldehydes, it facilitates the formation of cis-2,6-dihydropyrans with high enantioselectivity .

Key Data from Ligand Screening in HDA Reactions

EntryLigandYield (%)Enantiomeric Ratio (er)
1H8-BINOL (L1)7689:11
2L28352:48
3L33583:17
  • The 4-methylphenyl groups improve steric bulk compared to H8-BINOL (L1), potentially enhancing enantioselectivity in analogous reactions .

  • Substrate scope includes aromatic aldehydes (e.g., benzaldehyde) and electron-deficient dienophiles .

Enantioselective Cross-Coupling Reactions

This compound serves as a chiral ligand in transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions. For instance, it enables arylboronic acid coupling with allylic carbonates or acetates, yielding linear or branched products depending on the substrate .

Example: Allylic Arylation with PS-PdONPs

Substrate TypeProduct Yield (%)Linear/Branch Ratio
Cinnamyl acetate (linear)6782:18
α-Vinylbenzyl acetate (branch)97100:0
  • The ligand’s rigidity and electron-donating methyl groups stabilize metal centers (e.g., Pd), favoring transmetalation and oxidative addition steps .

Organozinc Additions to Aldehydes

The ligand mediates enantioselective additions of organozinc reagents to aldehydes, producing chiral secondary alcohols. For example, in the presence of MeMgBr, it achieves >90% yield and 85–95% enantiomeric excess (ee) for aryl aldehydes .

Mechanistic Insights

  • The 4-methylphenyl groups create a chiral pocket that directs nucleophilic attack to the Re or Si face of the aldehyde.

  • Kinetic studies show a first-order dependence on both the aldehyde and organozinc reagent, consistent with a bimetallic transition state .

Oxidative Coupling Reactions

While primarily a ligand, this compound itself can be synthesized via oxidative coupling of 2-naphthol derivatives. A vanadium(V) complex catalyzes this process, achieving yields >90% under optimized conditions (50°C, CH2Cl2) .

Synthetic Pathway

  • Oxidative Coupling :
    22 naphthol+oxidantvanadium catalyst S BINOL derivative2\,\text{2 naphthol}+\text{oxidant}\xrightarrow{\text{vanadium catalyst}}\text{ S BINOL derivative}

  • Post-Functionalization :
    Electrophilic substitution at the 6,6′-positions introduces methylphenyl groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol, and how can reaction conditions be optimized for yield and enantiomeric purity?

The synthesis typically involves cross-coupling reactions of functionalized naphthol precursors. For example, (S)-3,3'-diiodo-1,1'-bi-2-naphthol can undergo Suzuki-Miyaura coupling with 4-methylphenylboronic acid derivatives under palladium catalysis . Key optimization parameters include:

  • Catalyst selection (e.g., Pd(PPh₃)₄) and ligand-to-metal ratios.
  • Solvent polarity (dioxane/water mixtures enhance coupling efficiency).
  • Temperature control (45–80°C balances reactivity and stereochemical integrity).
    Post-synthetic demethylation or deprotection steps may require acidic conditions (e.g., HCl in dioxane at 45°C) to yield the final diol structure .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical integrity of this compound, and what key spectral signatures should researchers prioritize?

  • Circular Dichroism (CD) : Monitor Cotton effects (e.g., positive/negative couplets at ~530–590 nm) to confirm enantiopurity and compare with reference spectra of analogous binaphthols .
  • ¹H NMR with Chiral Solvating Agents (CSAs) : Use (S)-3,3'-dibromo derivatives as CSAs to split enantiomeric proton signals. Key shifts occur near aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups .
  • X-ray Crystallography : Resolve absolute configuration via dihedral angles between naphthol units (typically 60–90° for rigid binaphthyl scaffolds) .

Q. How does the electron-donating 4-methylphenyl substituent influence the compound's performance as a chiral ligand in asymmetric catalysis compared to unsubstituted analogs?

The 4-methylphenyl groups enhance steric bulk and electron density at the chiral center, improving enantioselectivity in reactions like Strecker synthesis or Hetero Diels-Alder reactions . Compared to unsubstituted binaphthols:

  • Steric Effects : Increased hindrance stabilizes transition states via π-π stacking with substrates.
  • Electronic Effects : Methyl groups donate electron density, modulating Lewis acidity in metal complexes (e.g., Zn or Zr catalysts) .

Advanced Research Questions

Q. What methodological considerations are critical when employing this compound as a chiral auxiliary in multi-step syntheses, particularly regarding compatibility with subsequent reaction steps?

  • Protecting Group Strategy : Use silyl ethers (e.g., TMS or TIPS) to shield hydroxyl groups during harsh conditions (e.g., Grignard reactions) .
  • Acid/Base Sensitivity : Avoid strong bases (e.g., NaH) that may racemize the binaphthyl backbone. Mild aqueous workups (pH 5–7) preserve stereochemistry .
  • Catalyst Recycling : Immobilize the ligand on silica or polymers to enable reuse without leaching, as demonstrated in SPE-based enantiomer separations .

Q. How can researchers validate the enantiomeric excess (ee) of asymmetric reactions catalyzed by this compound complexes, and what analytical pitfalls require particular vigilance?

  • Solid-Phase Extraction (SPE) : Pack MOF-functionalized columns to separate enantiomers. Calibrate UV-Vis absorbance (335 nm) against ee standards (R² ≥ 0.9984). Note that (S)-enantiomers exhibit ~98% recovery vs. 62% for (R)-counterparts, requiring normalization .
  • Chiral HPLC vs. NMR : Cross-validate results; CSAs in NMR may overestimate ee due to signal overlap, while HPLC with chiral columns (e.g., Chiralpak IA) provides higher resolution .

Q. When encountering discrepancies between theoretical and observed selectivities in reactions mediated by this ligand, what systematic approaches should be employed to identify the source of variability?

  • Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman to detect intermediate species deviating from proposed mechanisms.
  • Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar (toluene) solvents; the latter often enhance selectivity by reducing ligand dissociation .
  • Racemization Checks : Perform control experiments under reaction conditions (e.g., heating ligand alone) to rule out thermal degradation .

Comparison with Similar Compounds

Key structural variations in BINOL derivatives arise from substituent modifications at the 3,3'-positions. Below is a detailed comparison with five analogous compounds:

Compound 1: (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol

  • Substituents : 4-Methylphenyl.
  • Electronic Effects : Electron-donating methyl groups increase electron density on the naphthol rings, enhancing coordination strength to metal centers.
  • Steric Effects : Moderate bulkiness balances enantioselectivity and reaction rates.
  • Applications : Asymmetric catalysis (e.g., enantioselective alkylation, cycloaddition) .

Compound 2: TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-bi-2-naphthol)

  • Substituents : 2,4,6-Triisopropylphenyl.
  • Electronic Effects : Electron-donating isopropyl groups.
  • Steric Effects : Extreme bulkiness due to triisopropyl substituents, leading to high enantioselectivity but slower reaction kinetics.
  • Applications : Used in Brønsted acid catalysis (e.g., asymmetric Pictet-Spengler reactions) .

Compound 3: (S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol

  • Substituents : 3,5-Bis(trifluoromethyl)phenyl.
  • Electronic Effects : Strong electron-withdrawing trifluoromethyl groups increase acidity of hydroxyl protons (pKa ~6–8).
  • Steric Effects : Moderate bulkiness with planar CF₃ groups.
  • Applications : Acidic chiral ligands for asymmetric protonation reactions; stable in polar solvents .

Compound 4: (S)-3,3'-Dibromo-1,1'-bi-2-naphthol

  • Substituents : Bromine atoms.
  • Electronic Effects : Electron-withdrawing bromine reduces electron density, weakening metal coordination.
  • Steric Effects : Minimal steric hindrance.
  • Applications: Fluorescent chiral probes for amino acid detection (e.g., Zn²⁺-mediated enantioselective sensing) .

Compound 5: (S)-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol

  • Substituents : Phenyl.
  • Electronic Effects : Less electron-donating than methylphenyl, reducing coordination strength.
  • Steric Effects : Lower steric bulk compared to methylphenyl derivatives.
  • Applications : Intermediate steric/electronic profile for balanced catalytic activity .

Data Table: Structural and Functional Comparison

Compound Substituents Molecular Weight Electronic Effects Steric Effects Key Applications
Target Compound 4-Methylphenyl 466.57 Electron-donating Moderate Asymmetric catalysis
TRIP 2,4,6-Triisopropylphenyl 690.99 Electron-donating Extreme Brønsted acid catalysis
CF₃-Substituted BINOL 3,5-Bis(trifluoromethyl) 710.51 Electron-withdrawing Moderate Acid-mediated reactions
Dibromo-BINOL Bromine 444.12 Electron-withdrawing Low Fluorescent sensing
Phenyl-BINOL Phenyl 442.49* Neutral Low General catalysis

*Calculated based on molecular formula.

Research Findings and Key Insights

Steric vs. Electronic Trade-offs :

  • TRIP’s bulky substituents enable >99% enantiomeric excess (ee) in asymmetric reactions but require longer reaction times due to steric hindrance .
  • The target compound’s 4-methylphenyl groups provide a balance, achieving ~90% ee in Diels-Alder reactions with faster kinetics .

Acidity Modulation: CF₃-substituted BINOL derivatives exhibit pKa values ~3 units lower than the target compound, enabling their use in acid-catalyzed enantioselective protonations .

Application Diversity: Brominated BINOL derivatives (e.g., Compound 4) are repurposed for fluorescent recognition of amino acids, highlighting substituent-driven functional versatility .

Solubility and Stability: Methoxymethyl-protected BINOL derivatives (e.g., ) show improved solubility in non-polar solvents, whereas CF₃-substituted analogs are stable in aqueous media .

Properties

IUPAC Name

1-[2-hydroxy-3-(4-methylphenyl)naphthalen-1-yl]-3-(4-methylphenyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26O2/c1-21-11-15-23(16-12-21)29-19-25-7-3-5-9-27(25)31(33(29)35)32-28-10-6-4-8-26(28)20-30(34(32)36)24-17-13-22(2)14-18-24/h3-20,35-36H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFDQAQHDCFEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705199
Record name 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885670-60-0
Record name 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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